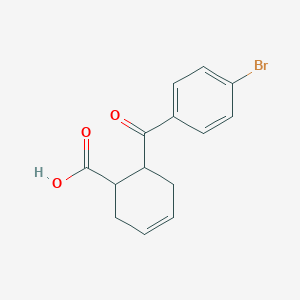

![molecular formula C21H23N3O2 B5614190 N-benzyl-N-[(1R*,2R*)-2-hydroxycyclohexyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5614190.png)

N-benzyl-N-[(1R*,2R*)-2-hydroxycyclohexyl]imidazo[1,2-a]pyridine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives often involves strategic cyclization, Suzuki reactions, hydrolysis, and amidation steps. A notable method includes the ring closure reaction followed by the Suzuki coupling, leading to the formation of various imidazo[1,2-a]pyridine derivatives with functional groups such as azabicyclo and amide (Qin et al., 2019). Another approach involves the use of Horner−Emmons reagents for the incorporation of specific functional groups, highlighting the stereospecific nature of these synthetic processes (Hamdouchi et al., 1999).

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine-6-carboxamide derivatives has been elucidated through various spectroscopic techniques and crystallographic analyses. Density functional theory (DFT) calculations are often employed to predict the molecular structure, which is then confirmed by X-ray diffraction. This process ensures a deep understanding of the molecular geometry, electronic structure, and potential reactivity of the compound (Qin et al., 2019).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridines participate in various chemical reactions, including the formation of N-heterocyclic carbenes, indicating their stability and reactivity. These compounds serve as precursors for the synthesis of mono- and biscarbenes, showcasing their versatility in chemical synthesis (Alcarazo et al., 2005). Additionally, functionalization reactions have been explored, providing insight into the chemical properties and potential applications of these compounds (Yıldırım et al., 2005).

Physical Properties Analysis

The physical properties of imidazo[1,2-a]pyridine derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. These properties are determined through a combination of spectroscopic analysis and crystallography, enabling a comprehensive understanding of how these compounds interact with their environment (Qin et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group compatibility, are fundamental aspects of imidazo[1,2-a]pyridine derivatives. These properties are explored through various synthetic and analytical techniques, highlighting the compounds' potential as intermediates in organic synthesis and their role in forming stable N-heterocyclic carbenes (Alcarazo et al., 2005).

properties

IUPAC Name |

N-benzyl-N-[(1R,2R)-2-hydroxycyclohexyl]imidazo[1,2-a]pyridine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2/c25-19-9-5-4-8-18(19)24(14-16-6-2-1-3-7-16)21(26)17-10-11-20-22-12-13-23(20)15-17/h1-3,6-7,10-13,15,18-19,25H,4-5,8-9,14H2/t18-,19-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPLRDFUSEYZSOD-RTBURBONSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N(CC2=CC=CC=C2)C(=O)C3=CN4C=CN=C4C=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)N(CC2=CC=CC=C2)C(=O)C3=CN4C=CN=C4C=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-2-naphthylacetamide](/img/structure/B5614112.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide](/img/structure/B5614118.png)

![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B5614127.png)

![3-[(1,3-benzodioxol-5-ylmethyl)thio]-4-methyl-5-phenyl-4H-1,2,4-triazole](/img/structure/B5614128.png)

![3-isobutyl-N-{[3-(2-methoxyphenyl)-5-isoxazolyl]methyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5614135.png)

![2-{1-[(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)carbonyl]-3-piperidinyl}-1H-benzimidazole](/img/structure/B5614143.png)

![1-{[2-(dimethylamino)ethyl]amino}-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5614151.png)

![(3R*,4R*)-1-[(3-chloro-2-thienyl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5614154.png)

![N-(2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B5614162.png)

![2-benzyl-9-(4,4,4-trifluorobutyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5614164.png)

![N-[4-(diethylamino)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B5614209.png)